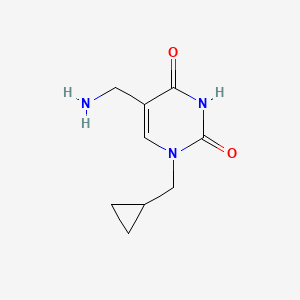
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and interaction with biomolecules, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Aminomethyl group : Enhances interaction with biomolecules.
- Cyclopropylmethyl moiety : Imparts unique steric properties.
The molecular formula of this compound is , with a molecular weight of 183.22 g/mol.
Biological Activities
Research indicates that the compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the aminomethyl group may enhance this activity by facilitating interactions with microbial enzymes or membranes.
- Antitumor Activity : The structural features of this compound suggest potential antitumor effects. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can be crucial for developing drugs targeting specific diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Pd-Catalyzed C–H Arylation : This method allows for the direct functionalization of the pyrimidine ring, yielding high purity and yield of the desired product.
- Aerobic Copper-Catalyzed Cyclization : This approach enables the formation of complex structures from simpler precursors, leveraging the reactivity of the pyrimidine framework.
Interaction Studies
Interaction studies reveal that this compound interacts with several biomolecules:
- Proteins : Binding affinity studies indicate that this compound may interact with specific protein targets, potentially modulating their activity.
- Nucleic Acids : Preliminary studies suggest that it may bind to DNA or RNA structures, influencing gene expression or stability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dione | Benzyl group instead of cyclopropylmethyl | Stronger interaction with aromatic systems |
| 6-chloro-3-propan-2-ylpyrimidine-2,4(1H,3H)-dione | Chlorinated derivative | Enhanced reactivity due to chlorine |
| 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | Dimethyl substitution on nitrogen | Increased lipophilicity affecting bioavailability |
These comparisons highlight how specific substituents influence biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- A study on pyrimidine derivatives found that modifications at the 5-position significantly impacted antimicrobial efficacy (ResearchGate) .
- Another investigation highlighted the antitumor potential of pyrimidines in inhibiting cancer cell lines (Journal of Medicinal Chemistry) .
- Enzyme inhibition studies demonstrated that certain pyrimidines could effectively inhibit key metabolic enzymes involved in cancer metabolism (Biochemical Journal) .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGGFAAROKKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















